molecular formula C14H14ClN3OS B2890726 5-chloro-2-methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide CAS No. 898648-33-4

5-chloro-2-methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide

Cat. No. B2890726
CAS RN: 898648-33-4
M. Wt: 307.8
InChI Key: GBPNUUVCTOFSHN-UHFFFAOYSA-N
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Description

5-chloro-2-methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide is a chemical compound with the molecular formula C14H14ClN3OS. It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6ClN3OS/c1-12-6-9-2-3(7)4(10-6)5(8)11/h2H,1H3,(H2,8,11) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 307.8. It is a powder at room temperature .

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, including “5-chloro-2-methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide”, have been found to exhibit a range of pharmacological effects, including anti-inflammatory properties . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antioxidant Applications

Pyrimidines are known to display antioxidant effects . This means that they can neutralize harmful free radicals in the body, which can help prevent various diseases and boost overall health.

Antibacterial Applications

Pyrimidines have been found to exhibit antibacterial properties . This makes them potentially useful in the development of new antibiotics to combat bacterial infections.

Antiviral Applications

Pyrimidines also display antiviral effects . This suggests that they could be used in the development of antiviral drugs, which are crucial in the treatment of viral infections.

Antifungal Applications

The antifungal properties of pyrimidines make them potentially useful in the treatment of fungal infections.

Antituberculosis Applications

Pyrimidines have been found to exhibit antituberculosis effects . This suggests that they could be used in the development of drugs to treat tuberculosis.

Inhibition of NF-κB and AP-1

Some pyrimidine derivatives have been found to inhibit NF-κB and AP-1 . These are proteins that play key roles in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens.

Inhibition of IL-2 and IL-8 Levels

Certain pyrimidine derivatives have been found to inhibit both IL-2 and IL-8 levels . These are important cytokines involved in the immune response.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-chloro-2-methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS/c1-9(10-6-4-3-5-7-10)17-13(19)12-11(15)8-16-14(18-12)20-2/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPNUUVCTOFSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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